Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
Brand Name: Vulcanchem
CAS No.: 1219412-89-1
VCID: VC0042151
InChI: InChI=1S/C14H20NO7P/c1-4-21-13(16)12(23(18,19-2)20-3)15-14(17)22-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,15,17)
SMILES: CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC
Molecular Formula: C₁₄H₂₀NO₇P
Molecular Weight: 345.28

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

CAS No.: 1219412-89-1

Cat. No.: VC0042151

Molecular Formula: C₁₄H₂₀NO₇P

Molecular Weight: 345.28

* For research use only. Not for human or veterinary use.

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate - 1219412-89-1

Specification

CAS No. 1219412-89-1
Molecular Formula C₁₄H₂₀NO₇P
Molecular Weight 345.28
IUPAC Name ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
Standard InChI InChI=1S/C14H20NO7P/c1-4-21-13(16)12(23(18,19-2)20-3)15-14(17)22-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,15,17)
SMILES CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Functional Groups

The IUPAC name, ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate, reflects its esterified carboxylate group (COOEt-\text{COOEt}), a central amino group protected by a benzyloxycarbonyl (Cbz) group (NH-Cbz-\text{NH-Cbz}), and a dimethoxyphosphoryl (PO(OCH3)2-\text{PO(OCH}_3)_2) substituent . The Cbz group enhances stability during synthetic procedures, while the phosphoryl moiety contributes to reactivity in nucleophilic substitution and cross-coupling reactions .

Molecular Geometry and Stereoelectronic Effects

The compound’s geometry is influenced by the electron-withdrawing phosphoryl group, which polarizes the adjacent carbonyl and amino groups. Computational studies suggest that the phosphoryl oxygen atoms engage in intramolecular hydrogen bonding with the amide N–H, stabilizing a planar conformation that facilitates interactions with biological targets .

Synthesis and Reaction Mechanisms

Stepwise Synthetic Pathways

The synthesis typically involves sequential protection, phosphorylation, and esterification steps :

  • Protection of the Amino Group:
    Glycine derivatives are protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base .

  • Phosphorylation:
    The α-carbon is phosphorylated via reaction with dimethoxyphosphoryl chloride (PO(OCH3)2Cl\text{PO(OCH}_3)_2\text{Cl}) or phosphorus trichloride (PCl3\text{PCl}_3) followed by trimethyl phosphite (P(OCH3)3\text{P(OCH}_3)_3) . For example, methyl 2-(benzyloxycarbonylamino)-2-methoxyacetate reacts with PCl3\text{PCl}_3 in toluene at 70°C for 12 hours, followed by P(OCH3)3\text{P(OCH}_3)_3 to yield the phosphorylated product .

  • Esterification:
    Ethyl esterification is achieved using ethanol under acidic conditions, yielding the final product with >90% purity after column chromatography .

StepReagents/ConditionsYieldReference
Cbz ProtectionBenzyl chloroformate, NaHCO₃85–93%
PhosphorylationPCl3\text{PCl}_3, P(OCH3)3\text{P(OCH}_3)_3, toluene, 70°C67–90%
EsterificationEthanol, HCl, RT75–88%

Mechanistic Insights

The phosphorylation proceeds via a nucleophilic attack of the α-carbon on the electrophilic phosphorus center, forming a tetrahedral intermediate that collapses to release HCl . Steric hindrance from the Cbz group necessitates prolonged reaction times (12–24 hours) to achieve complete conversion .

Physicochemical Properties

Physical Properties

  • Molecular Weight: 345.28 g/mol

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate .

  • Stability: Stable under inert atmospheres but hydrolyzes in aqueous acidic or basic conditions due to the labile phosphoryl ester bond .

Spectroscopic Data

  • FT-IR: Peaks at 1732 cm⁻¹ (C=O ester), 1520 cm⁻¹ (N–H bend), and 1050 cm⁻¹ (P=O stretch) .

  • ¹H NMR (CDCl₃): δ 7.31–7.44 (m, 5H, Ar–H), 5.03–5.30 (m, 2H, CH₂Ph), 4.31 (q, 2H, OCH₂CH₃), 1.33 (t, 3H, CH₃) .

Applications in Synthetic Chemistry

Intermediate in Peptide Mimetics

The compound serves as a precursor for phosphonopeptides, where the phosphoryl group mimics the tetrahedral transition state of protease substrates. For example, it has been used in asymmetric nickel-catalyzed cross-couplings to synthesize unnatural α-amino acids .

Enzyme Inhibition Studies

Preliminary studies indicate inhibitory activity against metalloproteases, with IC₅₀ values in the micromolar range. Molecular docking simulations suggest the phosphoryl oxygen coordinates with active-site zinc ions.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesApplications
Methyl 2-(Cbz-amino)-2-(dimethoxyphosphoryl)acetateC13H18NO7P\text{C}_{13}\text{H}_{18}\text{NO}_{7}\text{P}Methyl ester vs. ethyl esterEnhanced cell permeability
Benzyl 2-(Cbz-amino)-2-(dimethoxyphosphoryl)acetateC20H21NO6P\text{C}_{20}\text{H}_{21}\text{NO}_{6}\text{P}Benzyl ester; higher lipophilicityProdrug design
(S)-Methyl 2-(Cbz-amino)-2-(dimethoxyphosphoryl)acetateC13H18NO7P\text{C}_{13}\text{H}_{18}\text{NO}_{7}\text{P}Chiral center at α-carbonAsymmetric synthesis

The ethyl ester derivative balances solubility and reactivity, making it preferable for solution-phase peptide synthesis compared to methyl or benzyl analogues.

Challenges and Future Directions

Current synthetic routes suffer from moderate yields (67–90%) and lengthy purification steps . Future research could explore catalytic asymmetric phosphorylation or flow chemistry to improve efficiency . Additionally, in vivo studies are needed to validate its therapeutic potential as a protease inhibitor.

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